2-Undecanone, also known as methyl nonyl ketone, is a naturally occurring ketone found in various plants and essential oils []. While it has applications in industry and consumer products, it is also being explored for its potential in several scientific research areas:
Studies suggest 2-undecanone may possess anti-inflammatory properties. Research has shown it can reduce the production of inflammatory cytokines and increase the secretion of anti-inflammatory ones in cells stimulated with inflammatory agents []. Additionally, it has been shown to protect against kidney inflammation caused by fine particulate matter exposure in mice, potentially through a mechanism involving mitophagy (the selective degradation of damaged mitochondria) [].
2-Undecanone is being investigated for its potential to combat bacterial and fungal infections. Studies have shown it can inhibit the growth of various bacteria and fungi, including Candida albicans, a common fungal pathogen []. Interestingly, it may also prevent the formation of biofilms, which are communities of microorganisms that are more resistant to treatment than individual cells [].
2-Undecanone, also known as methyl nonyl ketone, is an organic compound with the molecular formula and a molecular weight of 170.2918 g/mol. It is classified as a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound appears as a colorless oil and has a distinctive odor. It can be synthesized or extracted from various plant sources, including essential oils from rue and is naturally found in fruits such as bananas, cloves, ginger, guava, strawberries, and wild tomatoes .
2-Undecanone exhibits various biological activities. It has been studied for its potential as an insect repellent and has shown effectiveness against mosquitoes, similar to the widely used repellent DEET. Additionally, it acts as a rodenticide and has applications in pest control due to its strong odor . Its presence in certain plants suggests it may play a role in plant defense mechanisms against herbivores.
The synthesis of 2-undecanone can occur through several methods:
2-Undecanone has diverse applications across various industries:
Research indicates that 2-undecanone interacts with various biological systems. For instance:
Several compounds share structural similarities with 2-undecanone. Below is a comparison highlighting their uniqueness:
Compound | Molecular Formula | Unique Features |
---|---|---|
2-Heptanone | C₇H₁₄O | Shorter carbon chain; used as a solvent and flavoring agent. |
2-Nonanone | C₉H₁₈O | Similar structure but longer chain; used in fragrances. |
Methyl Nonyl Ketone | C₁₁H₂₂O | Another name for 2-undecanone; highlights its common usage. |
Undecan-1-one | C₁₁H₂₂O | Structural isomer; different functional group positioning. |
While all these compounds are ketones with varying chain lengths and functional groups, 2-undecanone's unique odor profile and specific applications in pest control set it apart from others .
2-Undecanone belongs to the class of organic compounds known as ketones, specifically characterized as a dialkyl ketone with methyl and nonyl as the two alkyl groups. The compound exhibits the molecular formula C₁₁H₂₂O with a molecular weight of 170.29 g/mol and is systematically named as undecan-2-one according to IUPAC nomenclature. Its chemical structure features a carbonyl group bonded to two carbon atoms, with the ketone functionality positioned at the second carbon of an eleven-carbon chain. The compound's CAS Registry Number 112-12-9 serves as its unique chemical identifier, facilitating its recognition across various databases and research platforms.
The structural characteristics of 2-Undecanone contribute to its distinctive physical and chemical properties. As a ketone, it demonstrates solubility in organic solvents such as ethanol, benzene, chloroform, and acetone, while remaining practically insoluble in water due to its large carbon chain. The compound exhibits typical ketone reactivity patterns, including the ability to undergo haloform reactions when exposed to basic solutions of hypochlorite, yielding sodium decanoate, chloroform, and sodium hydroxide. This reactivity profile makes it valuable for various synthetic transformations and analytical procedures in organic chemistry research.
The significance of 2-Undecanone in chemical research extends across multiple disciplines, reflecting its diverse applications and unique properties. In the field of natural products chemistry, this compound serves as an important allelochemical found in the trichomes of wild tomato plants, where it functions as a natural defense mechanism against herbivory. This natural occurrence has sparked extensive research into its potential as a bio-based alternative to synthetic chemicals, particularly in pest management applications.
Recent scientific investigations have revealed the compound's dual-action mechanism against nematodes, demonstrating both repellent and contact toxicity effects. Studies using Caenorhabditis elegans as a model organism have shown that 2-Undecanone signals are detected through AWB olfactory sensory neurons and transduced through the cGMP pathway to induce repellent behavior. Additionally, the compound induces intracellular calcium accumulation and causes lysosomal membrane rupture, with research identifying Hsp70 A and V-ATPase A as specific molecular targets responsible for its contact killing effects. These findings have significant implications for understanding the molecular mechanisms of natural pest control agents and developing more effective bio-based repellents.
This comprehensive review aims to provide an authoritative examination of 2-Undecanone, encompassing its chemical properties, natural occurrence, biological activities, and industrial applications. The scope of this review includes detailed analysis of the compound's structural characteristics, physical and chemical properties, synthesis methods, and safety profile. Special attention is given to recent research findings regarding its mechanisms of action as an insect repellent and nematicide, as well as its potential applications in sustainable pest management strategies.
The objectives of this review include synthesizing current knowledge about 2-Undecanone from diverse sources, identifying gaps in existing research, and highlighting future research directions. By examining peer-reviewed scientific literature, patent documentation, and industry reports, this review seeks to provide researchers, industry professionals, and regulatory agencies with a comprehensive understanding of this important organic compound. The review also aims to evaluate the compound's potential for commercialization and its role in developing environmentally sustainable alternatives to conventional synthetic chemicals.
2-Undecanone is defined by the molecular formula C₁₁H₂₂O, corresponding to a molecular weight of 170.29 g/mol [1] [2] [3]. Its IUPAC name, undecan-2-one, reflects the placement of the ketone group at the second carbon of an 11-carbon chain. The structural backbone consists of a methyl group (CH₃) and a nonyl chain (C₉H₁₉) bonded to the carbonyl carbon, forming a linear, asymmetrical dialkyl ketone [1] [3].
The compound’s SMILES notation (CCCCCCCCCC(C)=O) explicitly encodes this arrangement, highlighting the carbonyl group’s position and the alkyl substituents’ connectivity [3]. Key physical properties include a density of 0.825 g/mL, a refractive index of 1.429, and a boiling point of 229°C, all indicative of its nonpolar character and moderate intermolecular forces [3]. The melting point, reported at 15°C, further underscores its liquid state at room temperature under typical conditions [3].
Property | Value | Source |
---|---|---|
Molecular weight | 170.29 g/mol | [2] [3] |
Density (20°C) | 0.825 g/mL | [3] |
Boiling point | 229°C | [3] |
Melting point | 15°C | [3] |
Refractive index | 1.429 | [3] |
The ketone functional group (C=O) at position 2 serves as the compound’s reactive core, governing its electronic and steric profile. The carbonyl oxygen’s electronegativity induces a dipole moment of 2.69 D, polarizing the adjacent alpha-hydrogens and rendering them susceptible to deprotonation [3] [8]. The methyl group donates electron density via inductive effects, slightly destabilizing the enolate conjugate base, while the nonyl chain contributes to hydrophobicity, as evidenced by a log₁₀ octanol/water partition coefficient of 4.09 [3] [8].
The alkyl chains’ lengths impose steric constraints, limiting rotational freedom around the carbonyl carbon. This asymmetry differentiates 2-undecanone from symmetrical ketones like acetone, which exhibit uniform electron distribution across shorter alkyl groups [4]. The nonyl chain’s extended conformation also enhances van der Waals interactions, influencing solubility in nonpolar solvents such as hexane and benzene [3] [5].
Like all ketones with alpha-hydrogens, 2-undecanone exhibits keto-enol tautomerism, though equilibrium overwhelmingly favors the keto form (>99.9%) under standard conditions [4] [5]. The enol tautomer, undec-1-en-2-ol, would theoretically form via alpha-hydrogen migration to the oxygen, generating a conjugated enol structure. However, the thermodynamic stability of the keto form—attributed to the stronger C=O bond (≈749 kJ/mol) compared to the C=C bond (≈611 kJ/mol)—suppresses enol population [4] [5].
Comparative studies with β-diketones (e.g., acetylacetone) highlight stark contrasts: β-diketones achieve ≈92% enol content in hexane due to resonance stabilization across dual carbonyl groups, whereas mono-ketones like 2-undecanone lack such conjugation [5] [8]. Solvent effects further modulate tautomeric ratios; polar solvents (e.g., water, methanol) stabilize the keto form via hydrogen bonding, while nonpolar media (e.g., hexane) marginally increase enol content by reducing dielectric shielding [5]. For 2-undecanone, however, even in nonpolar environments, enol concentrations remain negligible (<0.1%) due to the absence of stabilizing resonance or steric effects [4] [5].
Environmental Hazard